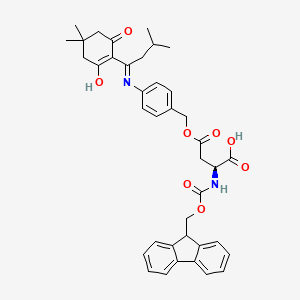

Fmoc-Asp(ODmab)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-35(44)18-32(37(45)46)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,45,46)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOFMGBIWZZRKU-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H42N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681027 | |

| Record name | (2S)-4-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269066-08-2 | |

| Record name | (2S)-4-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-Asp(ODmab)-OH: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – November 28, 2025 – Fmoc-Asp(ODmab)-OH is a critical building block for researchers and scientists engaged in advanced peptide synthesis and drug development. This in-depth technical guide provides a comprehensive overview of its properties, applications, and the necessary experimental protocols for its effective use, with a particular focus on mitigating common side reactions.

This compound, or N-α-Fmoc-L-aspartic acid β-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester, is a specialized derivative of aspartic acid. It is designed for use in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry.[1] The key feature of this reagent is the ODmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) protecting group on the β-carboxyl group of the aspartic acid side chain. This group offers orthogonal protection, meaning it can be selectively removed under conditions that do not affect the acid-labile protecting groups commonly used for other amino acid side chains or the base-labile Fmoc group on the α-amine.

Core Compound Specifications

A clear understanding of the physicochemical properties of this compound is essential for its successful application in peptide synthesis. The following table summarizes its key quantitative data.

| Property | Value |

| CAS Number | 269066-08-2 |

| Molecular Formula | C₃₉H₄₂N₂O₈ |

| Molecular Weight | 666.76 g/mol |

| Appearance | White to light yellow or beige powder |

| Purity (TLC) | ≥98% |

| Purity (HPLC) | ≥96.0% |

| Boiling Point | 841.0 ± 65.0 °C (Predicted) |

| Density | 1.264 ± 0.06 g/cm³ (Predicted) |

| pKa | 3.51 ± 0.23 (Predicted) |

| Storage Temperature | Inert atmosphere, 2-8°C |

Applications in Peptide Synthesis

This compound is primarily utilized in Fmoc solid-phase peptide synthesis for the introduction of an aspartic acid residue with a side chain that can be deprotected selectively. This is particularly valuable in the synthesis of:

-

Cyclic peptides: The selective deprotection of the Asp(ODmab) side chain allows for on-resin cyclization by forming a lactam bridge with a deprotected side-chain amine of another amino acid, such as lysine.[2]

-

Branched peptides: The free carboxyl group, after ODmab removal, can serve as an attachment point for another peptide chain.

-

N-linked glycopeptides: The ODmab group can be removed to allow for the conjugation of glycosylamines to the aspartic acid side chain, mimicking a native N-linkage.[3][4]

-

Modified peptides: The deprotected side chain can be modified with various reporter groups, such as fluorophores or biotin.

The ODmab protecting group is stable to the piperidine solutions used for Fmoc group removal and the trifluoroacetic acid (TFA) cocktails used for final cleavage from the resin and removal of other side-chain protecting groups.[5] It is, however, selectively cleaved by treatment with a mild solution of hydrazine in DMF.

Experimental Protocols

The successful use of this compound in SPPS requires careful execution of several key steps. The following protocols provide a detailed methodology.

Solid-Phase Peptide Synthesis Workflow

The general workflow for incorporating this compound into a peptide sequence on a solid support is as follows:

-

Resin Preparation: Start with a suitable solid support (e.g., Wang resin, Rink amide resin) pre-loaded with the C-terminal amino acid or ready for the coupling of the first amino acid.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

-

Repeat the treatment for another 5-10 minutes to ensure complete deprotection.

-

Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (or another Fmoc-amino acid) in DMF.

-

Activate the carboxylic acid group by adding a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA, NMM).

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin thoroughly with DMF to remove unreacted reagents.

-

-

Cycle Repetition: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Selective Cleavage of the ODmab Protecting Group

Once the peptide chain has been fully assembled, the ODmab group can be selectively removed on the solid support.

-

Hydrazine Treatment:

-

Treat the peptidyl-resin with a solution of 2% hydrazine monohydrate in DMF (e.g., 25 mL per gram of resin).

-

Allow the reaction to proceed for approximately 3 minutes.

-

Drain the resin and repeat the hydrazine treatment.

-

The progress of the deprotection can be monitored spectrophotometrically by detecting the release of the UV-active indazole byproduct at 290 nm.

-

-

Washing:

-

Once the cleavage is complete (indicated by the cessation of indazole release), thoroughly wash the resin with DMF to remove all traces of hydrazine.

-

If the subsequent step is a coupling reaction, it may be necessary to wash the resin with a 5% DIPEA solution in DMF to neutralize any remaining hydrazine salts.

-

A Critical Side Reaction: Aspartimide Formation

A significant challenge associated with the use of this compound, and indeed any Asp derivative with a side-chain ester, is the formation of an aspartimide intermediate. This side reaction is catalyzed by the base (piperidine) used during the Fmoc deprotection steps. The peptide backbone nitrogen attacks the side-chain carbonyl of the aspartic acid residue, leading to a cyclic imide. This aspartimide can then be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate by HPLC.

Strategies to Minimize Aspartimide Formation:

-

Use of Additives: The addition of a mild acid, such as 20% piperidine with 0.1 M HOBt in DMF, can help to suppress this side reaction.

-

Modified Deprotection Conditions: Using shorter deprotection times and lower temperatures can reduce the extent of aspartimide formation.

-

Sterically Hindered Protecting Groups: While ODmab is effective, alternative protecting groups with greater steric hindrance around the ester linkage, such as OBno, have been developed to further reduce the incidence of this side reaction.

-

Introduction of Hmb-derivatives: For particularly problematic sequences, the introduction of a 2-hydroxy-4-methoxybenzyl (Hmb) group on the preceding amino acid can prevent aspartimide formation.

Conclusion

This compound is a valuable reagent for the synthesis of complex peptides, offering the advantage of orthogonal side-chain protection. A thorough understanding of its properties, the experimental protocols for its use, and the potential for side reactions like aspartimide formation is crucial for its successful application. By implementing the appropriate synthetic strategies and purification techniques, researchers can effectively leverage this building block in their drug discovery and development endeavors.

References

An In-depth Technical Guide to Fmoc-Asp(ODmab)-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and handling of Fmoc-Asp(ODmab)-OH, a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the production of complex peptides and glycopeptides.

Core Chemical Properties

This compound, with the systematic name N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester, is a derivative of aspartic acid designed for use in Fmoc-based peptide synthesis. The key feature of this reagent is the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) protecting group on the β-carboxyl function. This group offers quasi-orthogonality in peptide synthesis, as it is stable to the piperidine solutions used for Fmoc group removal and to trifluoroacetic acid (TFA) used for the final cleavage of many common resins, but can be selectively removed under mild conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 269066-08-2 | [1][2] |

| Molecular Formula | C₃₉H₄₂N₂O₈ | [1][2] |

| Molecular Weight | 666.76 g/mol | [1] |

| Appearance | White to off-white or beige powder | |

| Purity | ≥98% (by TLC) | |

| Melting Point | Not explicitly stated in the search results. | |

| Boiling Point (Predicted) | 841.0 ± 65.0 °C | |

| Density (Predicted) | 1.264 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.51 ± 0.23 |

| Solubility | Concentration | Notes | Reference |

| DMSO | 200 mg/mL (299.96 mM) | Requires sonication; hygroscopic DMSO can impact solubility, so freshly opened solvent is recommended. | |

| DMF | Clearly soluble (1 mmole in 2 ml) |

| Storage Conditions | Temperature | Duration | Reference |

| Solid Powder | -20°C | 3 years | |

| 4°C | 2 years | ||

| 15-25°C | Refer to manufacturer's expiry date. | ||

| In Solvent | -80°C | 6 months | |

| -20°C | 1 month |

Visualization of Core Structures and Workflows

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow: Selective Cleavage of the ODmab Protecting Group

Caption: Workflow for the selective cleavage of the ODmab group.

Experimental Protocols

Incorporation of this compound in Fmoc-SPPS

This protocol outlines the manual coupling of this compound onto a solid support with a free N-terminal amine.

1. Materials and Reagents:

-

Peptide-resin with a free amine

-

This compound

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing solvents: Dichloromethane (DCM), Isopropanol (IPA)

-

Kaiser test kit for monitoring coupling completion

2. Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel. After swelling, drain the DMF.

-

Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (5-7 times) and IPA (2-3 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation: In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution. Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and IPA (2-3 times) to remove any unreacted reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

Selective Cleavage of the ODmab Protecting Group

The ODmab group is selectively removed using hydrazine, which is orthogonal to the standard Fmoc/tBu strategy.

1. Materials and Reagents:

-

Peptide-resin containing an Asp(ODmab) residue

-

Hydrazine monohydrate

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing solvents: Dichloromethane (DCM)

-

UV Spectrophotometer (optional, for monitoring)

2. Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel. Drain the DMF.

-

Hydrazine Treatment: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Add this solution to the resin (approximately 25 mL per gram of resin).

-

Deprotection Reaction: Gently agitate the resin suspension at room temperature. A typical procedure involves three treatments of 3 minutes each.

-

Monitoring (Optional): The cleavage reaction releases an indazole byproduct that can be monitored spectrophotometrically at 290 nm. This allows for real-time tracking of the deprotection progress.

-

Washing: After the final hydrazine treatment, drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the reaction byproducts.

-

Neutralization (Optional): In cases where sluggish cleavage is observed or to ensure the removal of the hydrazine salt, the resin can be washed with a 5% DIPEA solution in DMF/water (90:10).

-

Final Washes: Wash the resin with DMF followed by DCM and dry the resin under vacuum if it is to be stored before the next step.

Important Considerations

Aspartimide Formation

A significant side reaction associated with aspartic acid residues in Fmoc SPPS is the formation of a cyclic aspartimide intermediate. This is particularly problematic when the subsequent amino acid is glycine, serine, or asparagine. The base-catalyzed reaction is exacerbated by repeated exposure to piperidine during Fmoc deprotection. While this compound is susceptible to this side reaction, careful control of reaction conditions, such as using milder bases or shorter deprotection times, can help to minimize its occurrence.

Application in Glycopeptide Synthesis

This compound has been successfully employed in the solid-phase synthesis of N-linked glycopeptides. The orthogonal nature of the ODmab group allows for its selective removal on the resin, exposing the side-chain carboxyl group for the coupling of a glycosylamine, thus forming the native N-linkage.

Conclusion

This compound is a valuable and versatile reagent for advanced peptide synthesis. Its key advantage lies in the quasi-orthogonality of the ODmab protecting group, enabling selective on-resin modifications. A thorough understanding of its chemical properties, optimized experimental protocols, and an awareness of potential side reactions such as aspartimide formation are crucial for its successful application in the synthesis of complex peptides and glycopeptides. This guide provides the foundational knowledge for researchers to effectively integrate this building block into their synthetic strategies.

References

Fmoc-Asp(ODmab)-OH: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-Asp(ODmab)-OH, a crucial building block in solid-phase peptide synthesis (SPPS). This document details its chemical properties, applications, and provides explicit experimental protocols for its use, catering to the needs of researchers and professionals in drug development and peptide chemistry.

Core Concepts: Structure and Functionality

This compound, with the full chemical name N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester, is a derivative of aspartic acid. It features two key protecting groups: the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amine and the selectively cleavable ODmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) group on the β-carboxyl side chain.

The Fmoc group provides temporary protection of the alpha-amino group, which is removed at each cycle of peptide synthesis under mild basic conditions, typically with piperidine. The ODmab group, on the other hand, is a "quasi-orthogonal" protecting group. It is stable to the piperidine treatment used for Fmoc removal but can be selectively cleaved on-resin using a dilute solution of hydrazine.[1][2] This unique feature allows for specific modifications of the aspartic acid side chain, such as on-resin cyclization to form lactam bridges or the synthesis of N-linked glycopeptides, while the peptide remains attached to the solid support.[1][2]

Quantitative Data

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

| Property | Value | References |

| CAS Number | 269066-08-2 | [1] |

| Molecular Formula | C₃₉H₄₂N₂O₈ | |

| Molecular Weight | 666.76 g/mol | |

| Appearance | White to off-white or yellowish powder | |

| Purity (TLC) | ≥98% | |

| Purity (HPLC) | >98.00% | |

| Enantiomeric Purity | ≥ 99.5 % (a/a) | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C |

Experimental Protocols

Detailed methodologies for the key experimental steps involving this compound in Fmoc-based solid-phase peptide synthesis are provided below.

General Fmoc-SPPS Cycle

The incorporation of this compound follows the standard cycle of Fmoc-SPPS.

Protocol:

-

Resin Swelling: Swell the desired solid-phase resin (e.g., Rink Amide, Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the cleaved Fmoc-adduct.

-

Coupling: Proceed with the coupling of the next Fmoc-protected amino acid.

-

Washing: Wash the resin with DMF (3-5 times).

-

Repeat steps 2-5 for each amino acid in the peptide sequence.

Coupling of this compound

Protocol:

-

Activation: Pre-activate this compound (3-5 equivalents relative to resin loading) with a suitable coupling agent such as HATU (3 eq.), HBTU (3 eq.), or DIC/HOBt (3 eq. each) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 eq.). The activation is typically rapid (a few minutes).

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitoring: The completion of the coupling can be monitored using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

-

Washing: After complete coupling, thoroughly wash the resin with DMF (3-5 times).

Selective On-Resin Cleavage of the ODmab Protecting Group

This protocol allows for the deprotection of the aspartic acid side chain while the peptide remains attached to the resin.

Protocol:

-

Resin Preparation: After the desired peptide sequence has been assembled, ensure the N-terminal Fmoc group is removed. Wash the peptide-resin with DMF.

-

Cleavage Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

-

Deprotection Reaction: Treat the peptide-resin with the 2% hydrazine/DMF solution. Perform the reaction in a well-ventilated fume hood. The reaction is typically carried out for a short duration (e.g., 3-5 minutes, repeated multiple times if necessary).

-

Monitoring: The cleavage of the Dmab group can be monitored spectrophotometrically by detecting the release of the indazole byproduct, which has a UV absorbance maximum around 290 nm.

-

Washing: Once the cleavage is complete, thoroughly wash the resin with DMF (5-7 times) to remove all traces of hydrazine and the cleavage byproducts.

-

Further On-Resin Chemistry: The deprotected aspartic acid side chain is now available for subsequent on-resin modifications, such as cyclization or glycosylation.

Final Cleavage from the Resin and Global Deprotection

This final step cleaves the synthesized peptide from the solid support and removes all remaining acid-labile side-chain protecting groups.

Protocol:

-

Resin Preparation: After completion of the synthesis and any on-resin modifications, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard and effective cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. Another common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin.

-

Reaction Time: Gently agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Isolation and Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Experimental Workflows

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Caption: Workflow for selective on-resin cleavage of the ODmab group.

Logical Relationships

Caption: Orthogonality of protecting groups in Fmoc-SPPS.

Potential Side Reactions

A notable side reaction associated with aspartic acid residues in peptide synthesis is the formation of aspartimide. This occurs through the cyclization of the peptide backbone, particularly when the subsequent amino acid is glycine, serine, or asparagine. The basic conditions of Fmoc deprotection can promote this side reaction. While the ODmab group is designed to be stable under these conditions, careful monitoring and optimization of synthesis parameters are recommended to minimize this and other potential side reactions.

Conclusion

This compound is an invaluable tool for the synthesis of complex peptides, particularly those requiring on-resin side-chain modification. Its unique quasi-orthogonal protection scheme allows for a high degree of synthetic flexibility. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively utilize this versatile building block in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Fmoc-Asp(ODmab)-OH Protecting Group Strategy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fmoc-Asp(ODmab)-OH protecting group strategy in solid-phase peptide synthesis (SPPS). It details the chemical properties, applications, and experimental protocols associated with this quasi-orthogonal protecting group, with a particular focus on its role in the synthesis of complex peptides, such as cyclic and side-chain modified peptides.

Introduction to the ODmab Protecting Group

Nα-Fmoc-L-aspartic acid β-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester, or this compound, is a specialized derivative of aspartic acid utilized in Fmoc-based solid-phase peptide synthesis. The key feature of this building block is the 4,4-dimethyl-2,6-dioxocyclohexylidene (ivDde) protected p-aminobenzyl (Dmab) ester protecting group on the β-carboxyl group. This group is stable to the basic conditions (e.g., piperidine) used for the removal of the N-terminal Fmoc group, yet it can be selectively cleaved under mild hydrazinolytic conditions. This "quasi-orthogonality" allows for the selective deprotection of the aspartic acid side chain while the peptide remains attached to the solid support and other acid-labile side-chain protecting groups remain intact.

This unique characteristic makes this compound an invaluable tool for the synthesis of peptides requiring side-chain modification, such as lactam bridge formation for cyclization, or the attachment of labels and other moieties.

The Protecting Group Strategy: Orthogonality and a Critical Side Reaction

The utility of this compound lies in its compatibility with the standard Fmoc/tBu strategy. The ODmab group is resistant to the piperidine used for Fmoc deprotection and the strong acid (typically trifluoroacetic acid, TFA) used for final cleavage from the resin and removal of other side-chain protecting groups like tBu, Boc, and Trt.

The cleavage of the ODmab group is achieved with a dilute solution of hydrazine (typically 2%) in a solvent like N,N-dimethylformamide (DMF). The reaction proceeds in two steps: first, the hydrazinolysis of the ivDde group, followed by a 1,6-elimination of the resulting p-aminobenzyl ester to release the free carboxylic acid. The progress of this deprotection can be monitored spectrophotometrically by detecting the release of a UV-active indazole byproduct.[1]

A significant challenge associated with the use of this compound is its susceptibility to aspartimide formation.[2][3] This base-catalyzed intramolecular cyclization is a common side reaction for aspartic acid residues in Fmoc-SPPS, particularly at Asp-Gly, Asp-Asn, and Asp-Ser sequences. The resulting succinimide intermediate can lead to the formation of α- and β-peptide isomers and racemization, complicating purification and reducing the yield of the desired peptide.[1][4] While the ODmab group itself does not inherently prevent this side reaction, strategies such as the use of sterically bulky neighboring residues or backbone protection can be employed to minimize its occurrence.

Quantitative Data Presentation

Comparison of Aspartimide Formation for Different Aspartic Acid Protecting Groups

The choice of side-chain protecting group for aspartic acid has a significant impact on the extent of aspartimide formation. The following table summarizes a quantitative comparison of aspartimide-related byproduct formation for different protecting groups in the synthesis of the model peptide VKDGYI.

| Protecting Group | Aspartimide-Related Byproducts (%) | D-Asp Content (%) | Reference |

| OtBu | 25.4 | 12.7 | |

| OMpe | 3.6 | 1.8 | |

| OBno | <0.1 | 0.2 | |

| ODmab | Prone to aspartimide formation | Not specified |

Note: Data for ODmab is qualitative, indicating a known propensity for this side reaction. Quantitative data is highly sequence-dependent.

Cleavage Conditions and Efficiency

The ODmab group is reliably cleaved under mild hydrazinolytic conditions.

| Parameter | Condition | Cleavage Efficiency | Reference |

| Reagent | 2% Hydrazine monohydrate in DMF | Quantitative | |

| Time | 3-10 minutes (repeated treatments) | High | |

| Monitoring | UV spectrophotometry at 290 nm (indazole byproduct) | Real-time |

Experimental Protocols

General Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the iterative steps for elongating the peptide chain on a solid support.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the cleaved Fmoc-adduct.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent (e.g., HATU, HBTU; 0.95 equivalents to the amino acid) and a base (e.g., DIPEA, NMM; 2 equivalents to the amino acid) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Repeat: Return to step 2 for the next coupling cycle.

On-Resin Cleavage of the ODmab Protecting Group

This protocol is for the selective deprotection of the Asp(ODmab) side chain.

-

Resin Preparation: After completion of the linear peptide synthesis, wash the peptidyl-resin thoroughly with DMF.

-

Hydrazine Treatment:

-

Treat the resin with a solution of 2% hydrazine monohydrate in DMF (v/v) for 3 minutes with gentle agitation.

-

Drain the solution.

-

Repeat the hydrazine treatment 2-4 more times.

-

-

Monitoring (Optional): Collect the filtrate from each hydrazine treatment and measure the absorbance at 290 nm to monitor the release of the indazole byproduct, indicating the progress of the deprotection.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.

-

Salt Conversion (for cyclization): If the subsequent step is an on-resin cyclization, it may be necessary to wash the resin with a solution of 5% DIPEA in DMF to convert the resulting carboxylate salt.

Head-to-Tail On-Resin Peptide Cyclization

This protocol describes the synthesis of a cyclic peptide using this compound.

-

Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., a resin that allows for C-terminal deprotection if not using the Asp side chain as the anchor) using the general SPPS protocol (Section 4.1). Incorporate this compound at the desired position.

-

N-Terminal Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid using the standard deprotection protocol (Section 4.1, step 2).

-

Side-Chain Deprotection: Selectively cleave the ODmab group from the aspartic acid residue as described in Section 4.2.

-

On-Resin Cyclization:

-

Swell the resin in DMF.

-

Add a solution of a coupling reagent (e.g., HATU, PyBOP; 3-4 equivalents) and a base (e.g., DIPEA, NMM; 6-8 equivalents) in DMF.

-

Allow the cyclization reaction to proceed for 12-24 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test).

-

-

Final Cleavage and Deprotection:

-

Wash the resin with DMF, followed by dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any remaining acid-labile side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

-

Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

Caption: Chemical structure of this compound.

References

Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the principles, strategies, and applications of orthogonal protecting groups in modern peptide synthesis, providing the foundational knowledge for the construction of complex peptide-based molecules.

The strategic use of protecting groups is fundamental to successful peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of amino acid sequences.[1] At the heart of modern peptide chemistry lies the principle of orthogonal protection, a sophisticated strategy that employs multiple classes of protecting groups that can be selectively removed under distinct chemical conditions.[2][3] This allows for the stepwise elongation of the peptide chain and the introduction of complex modifications with high fidelity. This technical guide provides a comprehensive overview of orthogonal protection in peptide synthesis, detailing the core concepts, common protection schemes, experimental protocols, and applications in the development of advanced peptide therapeutics.

Core Principles of Orthogonal Protection

In peptide synthesis, reactive functional groups, including the α-amino group of the N-terminus, the α-carboxyl group of the C-terminus, and the side chains of certain amino acids, must be temporarily masked to prevent undesired reactions.[1][4] An ideal protecting group should be easy to introduce, stable throughout the various steps of synthesis, and readily removable without damaging the peptide backbone or other protecting groups.

The concept of orthogonality dictates that different protecting groups within the same molecule can be removed in any order without affecting one another. This is achieved by utilizing protecting groups that are labile to different classes of reagents or reaction conditions. For instance, one group might be removed by acid, another by base, and a third by a specific catalyst. This high degree of control is crucial for the synthesis of complex peptides, such as those that are cyclic, branched, or conjugated to other molecules.

Major Orthogonal Protection Strategies in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common method for peptide synthesis, where the growing peptide chain is anchored to an insoluble resin support. This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away. The two predominant orthogonal protection strategies in SPPS are the Fmoc/tBu and Boc/Bzl schemes.

The Fmoc/tBu Strategy

The 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used method in modern SPPS due to its mild reaction conditions. This is a truly orthogonal system.

-

Nα-Protection: The α-amino group of the incoming amino acid is protected with the base-labile Fmoc group. This group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

-

Side-Chain Protection: The reactive side chains of amino acids are protected by acid-labile groups, primarily derived from tert-butyl alcohol (e.g., tBu, Boc, Trt). These groups are stable during the iterative cycles of Fmoc deprotection and coupling but are removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).

The general workflow for a single cycle of Fmoc/tBu SPPS is depicted below.

The Boc/Bzl Strategy

The tert-butoxycarbonyl (Boc)/benzyl (Bzl) strategy is a more traditional approach that relies on differential acid lability. This is considered a quasi-orthogonal system because both the temporary and permanent protecting groups are removed by acid, but under different strengths.

-

Nα-Protection: The α-amino group is protected with the acid-labile Boc group, which is removed using a moderately strong acid, typically TFA.

-

Side-Chain Protection: The side chains are protected with benzyl-based groups, which are more stable and require a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.

The repetitive use of TFA in each cycle for Boc deprotection can be harsher on the peptide-resin linkage compared to the mild base used in the Fmoc/tBu strategy.

Orthogonal Protecting Groups for Amino Acid Side Chains

The selection of appropriate side-chain protecting groups is critical for the success of peptide synthesis. These groups must be stable to the conditions used for Nα-deprotection but removable during the final cleavage step. The following table summarizes common side-chain protecting groups used in both Fmoc/tBu and Boc/Bzl strategies.

| Amino Acid | Functional Group | Fmoc/tBu Protecting Group | Boc/Bzl Protecting Group | Deprotection Condition |

| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Tos (Tosyl), NO2 (Nitro) | Strong Acid (TFA, HF) |

| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (tert-butyl ester) | OBzl (benzyl ester), OcHex (cyclohexyl ester) | Strong Acid (TFA, HF) |

| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl), StBu (S-tert-butylthio) | Bzl (Benzyl), 4-MeBzl (4-methylbenzyl) | Strong Acid (TFA, HF), specific reagents for Acm |

| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (tert-butyl ester) | OBzl (benzyl ester), OcHex (cyclohexyl ester) | Strong Acid (TFA, HF) |

| Histidine (His) | Imidazole | Trt (Trityl), Boc (tert-butoxycarbonyl) | DNP (Dinitrophenyl), Tos (Tosyl) | Strong Acid (TFA, HF) |

| Lysine (Lys) | Amine | Boc (tert-butoxycarbonyl) | 2-Cl-Z (2-chlorobenzyloxycarbonyl) | Strong Acid (TFA, HF) |

| Serine (Ser) | Hydroxyl | tBu (tert-butyl) | Bzl (Benzyl) | Strong Acid (TFA, HF) |

| Threonine (Thr) | Hydroxyl | tBu (tert-butyl) | Bzl (Benzyl) | Strong Acid (TFA, HF) |

| Tryptophan (Trp) | Indole | Boc (tert-butoxycarbonyl) | For (Formyl) | Strong Acid (TFA, HF) |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tBu (tert-butyl) | 2-Br-Z (2-bromobenzyloxycarbonyl), Bzl (Benzyl) | Strong Acid (TFA, HF) |

Data compiled from multiple sources.

Experimental Protocols

Detailed and optimized protocols are essential for high-yield and high-purity peptide synthesis.

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis (0.1 mmol scale)

-

Resin Swelling:

-

Place the appropriate amount of resin (e.g., 100 mg of Rink Amide resin with a loading of 1.0 mmol/g) into a fritted reaction vessel.

-

Add N,N-Dimethylformamide (DMF, ~10-15 mL per gram of resin) and gently agitate for 30-60 minutes at room temperature.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a deprotection solution of 20% piperidine in DMF (~10 mL per gram of resin) to the swollen resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the solution and repeat the deprotection step once more.

-

Wash the resin thoroughly with DMF (5 x 5 mL).

-

-

Amino Acid Coupling (HBTU/HOBt Activation):

-

In a separate vial, dissolve the Fmoc-protected amino acid (1.5 equivalents), HOBt (1.5 equivalents), and HBTU (1.5 equivalents) in dry DMF.

-

Add Diisopropylethylamine (DIEA) (2 equivalents).

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin sequentially with DMF (5-7 times) and Dichloromethane (DCM) (3-5 times).

-

-

Repeat:

-

Repeat steps 2-4 for each amino acid in the sequence.

-

Protocol 2: Manual Boc Solid-Phase Peptide Synthesis (0.1 mmol scale)

-

Resin Swelling:

-

Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin, 0.5 mmol/g loading) in a fritted reaction vessel.

-

Add Dichloromethane (DCM, ~5 mL) and agitate for 30 minutes.

-

Drain the solvent.

-

-

Nα-Boc Deprotection:

-

Add a solution of 50% Trifluoroacetic acid (TFA) in DCM (~5 mL) to the resin.

-

Agitate for 1-2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes.

-

Drain the solution.

-

-

Washing:

-

Wash the resin thoroughly with DCM (3-5 times).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM (~5 mL) to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step once more.

-

Wash the resin with DCM (3 x 5 mL).

-

-

Amino Acid Coupling (DCC/HOBt Activation):

-

In a separate vial, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add Dicyclohexylcarbodiimide (DCC) (3 equivalents) dissolved in DCM.

-

Allow activation to proceed for 10-15 minutes at 0°C.

-

Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate and add it to the neutralized resin.

-

Agitate for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DCM (3 x 5 mL) and DMF (2 x 5 mL).

-

Protocol 3: Cleavage and Final Deprotection (Fmoc/tBu Strategy)

-

After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3-5 times) and dry it under vacuum.

-

Prepare a fresh cleavage cocktail. The composition depends on the amino acid sequence. A common general-purpose cocktail is "Reagent K".

-

Add the cleavage cocktail to the dry peptide-resin (~10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

The following diagram illustrates the decision-making process for selecting an appropriate cleavage cocktail based on the presence of sensitive amino acid residues.

| Reagent Cocktail | Composition (v/v unless specified) | Application Notes |

| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) | General purpose, suitable for peptides with Cys, Met, Trp, and Tyr. |

| Reagent R | TFA (90%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (3%), Anisole (2%) | Recommended for peptides with Arg(Pbf) and Trp-containing peptides on PAL or BAL resins. |

| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%), Water (3%), Dimethylsulfide (DMS) (2%), Ammonium Iodide (1.5% w/w) | Specifically designed to prevent methionine oxidation. |

| TFA/TIS/Water | TFA (95%), Triisopropylsilane (TIS) (2.5%), Water (2.5%) | A common standard cocktail for peptides without sensitive residues. |

Advanced Applications of Orthogonal Protection

The power of orthogonal protection extends beyond the synthesis of linear peptides. It is a key enabling technology for the creation of more complex and therapeutically relevant peptide architectures.

Synthesis of Cyclic Peptides

Cyclic peptides often exhibit enhanced stability, receptor affinity, and cell permeability compared to their linear counterparts. Their synthesis relies on the use of a third dimension of orthogonal protection. A common strategy involves protecting the side chains of two amino acids (e.g., Asp/Glu and Lys/Orn) with protecting groups that can be selectively removed while the peptide is still attached to the resin and the Nα-Fmoc group is intact. After selective deprotection, the side chains can be cyclized, followed by the standard cleavage and deprotection of the remaining groups.

Synthesis of Branched Peptides

Branched peptides, such as multiple antigenic peptides (MAPs), are used to present multiple copies of a peptide epitope to elicit a stronger immune response. Their synthesis often employs Fmoc-Lys(Fmoc)-OH, where both the α- and ε-amino groups are protected by Fmoc. After coupling this building block, both Fmoc groups are removed, allowing for the simultaneous elongation of two peptide chains from the lysine scaffold.

Conclusion

Orthogonal protection is a cornerstone of modern peptide synthesis, providing the precision and flexibility required to construct a vast array of peptide-based molecules. The Fmoc/tBu strategy has become the method of choice due to its mild conditions and true orthogonality. A thorough understanding of the different protecting groups, their cleavage conditions, and the strategic selection of orthogonal schemes is paramount for researchers, scientists, and drug development professionals. As the demand for more complex and potent peptide therapeutics continues to grow, the principles of orthogonal protection will remain a critical tool in advancing the field of peptide chemistry.

References

Principle of Dmab Group Cleavage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) group is a crucial tool in modern peptide and glycopeptide synthesis. Its utility lies in its unique, two-stage cleavage mechanism that offers orthogonality to the widely used Fmoc/tBu and Boc/Bzl protecting group strategies. This guide provides a comprehensive overview of the Dmab group's cleavage principle, detailed experimental protocols, and relevant quantitative data to facilitate its effective application in research and development.

Core Principle: A Two-Stage "Safety-Catch" Deprotection

The cleavage of the Dmab ester is not a direct process but rather a "safety-catch" mechanism, proceeding in two distinct steps. This design ensures the stability of the protecting group throughout peptide synthesis until its specific removal is triggered.[1]

Step 1: Hydrazinolytic Cleavage of the ivDde Moiety

The process is initiated by the treatment of the Dmab-protected molecule with a solution of hydrazine in a suitable solvent, typically dimethylformamide (DMF). The hydrazine selectively attacks the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group, which masks the amino function of the p-aminobenzyl ester.[2][3] This reaction leads to the release of the ivDde group as a chromophoric indazole derivative, which can be conveniently monitored spectrophotometrically at 290 nm to follow the reaction's progress.

Step 2: 1,6-Elimination of the p-Aminobenzyl Ester

Once the ivDde group is removed, the unmasked p-aminobenzyl ester becomes unstable and undergoes a spontaneous 1,6-elimination reaction. This intramolecular rearrangement results in the release of the free carboxylic acid and the formation of a stable byproduct. The rate of this elimination can be sequence-dependent and occasionally sluggish.

Below is a diagram illustrating the two-stage cleavage mechanism of the Dmab protecting group.

Caption: The two-stage cleavage mechanism of the Dmab protecting group.

Orthogonality and Compatibility

A key advantage of the Dmab group is its orthogonality to other common protecting groups used in solid-phase peptide synthesis (SPPS). Dmab esters are stable under the conditions used for the removal of:

-

Fmoc group: 20% piperidine in DMF.

-

tBu-based groups (e.g., tBu, Boc): Trifluoroacetic acid (TFA).

This orthogonality allows for the selective deprotection of the Dmab group while other protecting groups on the peptide remain intact, enabling site-specific modifications such as side-chain cyclization or glycosylation.

Quantitative Data on Cleavage Conditions

The efficiency of Dmab cleavage can be influenced by the specific reagents, reaction times, and in some cases, the peptide sequence. The following table summarizes various reported conditions for Dmab group removal.

| Reagent/Condition | Concentration | Solvent | Reaction Time | Notes |

| Hydrazine monohydrate | 2% (v/v) | DMF | 5 x 3 minutes | Repeated treatments are common to ensure complete removal of the ivDde group. |

| Hydrazine | 2-5% (v/v) | DMF | Minutes | Generally rapid cleavage is observed. |

| Hydrazine with DIPEA | 20% DIPEA | 9:1 (v/v) DMF/H₂O | 12 hours | Used in cases of sluggish 1,6-elimination. |

| Sodium Hydroxide (NaOH) | 5 mM | H₂O/Methanol (1:1 v/v) | 3 hours | An alternative for accelerating the second elimination step. |

Experimental Protocols

Below are detailed methodologies for the key steps in Dmab group cleavage on a solid support.

Protocol 1: Standard Dmab Cleavage with Hydrazine

This protocol is suitable for most standard applications of Dmab deprotection.

Materials:

-

Dmab-protected peptide-resin

-

Dimethylformamide (DMF), peptide synthesis grade

-

Hydrazine monohydrate

-

Dichloromethane (DCM)

Procedure:

-

Swell the Dmab-protected peptide-resin in DMF.

-

Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

-

Treat the resin with the 2% hydrazine solution for 3 minutes with gentle agitation.

-

Drain the solution from the resin.

-

Repeat the hydrazine treatment (steps 3 and 4) four more times.

-

Monitor the removal of the ivDde group by measuring the UV absorbance of the collected filtrates at 290 nm until no further indazole adduct is detected.

-

Wash the resin thoroughly with DMF (5 times) and then with DCM (5 times) to remove any residual reagents and byproducts.

-

The resin is now ready for the next step in the synthesis, or if the 1,6-elimination is sluggish, proceed to Protocol 2.

Protocol 2: Facilitated 1,6-Elimination for Sluggish Cleavage

This protocol is employed when the spontaneous 1,6-elimination of the p-aminobenzyl ester is slow.

Materials:

-

Resin from Protocol 1 (after hydrazine treatment)

-

Sodium hydroxide (NaOH)

-

Water (H₂O), HPLC grade

-

Methanol (MeOH), HPLC grade

-

DMF

-

DCM

Procedure:

-

Following the final DMF wash in Protocol 1, treat the resin with a 5 mM solution of NaOH in a 1:1 (v/v) mixture of H₂O and methanol for 3 hours.

-

Drain the solution.

-

Wash the resin thoroughly with methanol (5 times), DMF (5 times), and DCM (5 times).

-

The peptide with the deprotected carboxyl group is now ready for subsequent reactions.

The following diagram illustrates a typical experimental workflow for Dmab cleavage and subsequent on-resin modification.

Caption: General experimental workflow for Dmab group cleavage on solid support.

Potential Side Reactions and Considerations

While the Dmab group is a powerful tool, researchers should be aware of potential side reactions that can occur, particularly when using Dmab-protected aspartic or glutamic acid residues.

-

Aspartimide Formation: The deprotected aspartyl side chain can be susceptible to cyclization to form an aspartimide derivative. This side reaction is a known issue in peptide synthesis and can be sequence-dependent.

-

Pyroglutamate Formation: When a Dmab-protected glutamic acid is at the N-terminus of a peptide, the formation of a pyroglutamyl peptide can be observed.

-

Incomplete Cleavage: As mentioned, the 1,6-elimination step can be slow. It is crucial to ensure complete deprotection before proceeding to the next synthetic step to avoid truncated or modified final products.

References

- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 2. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Efficient use of the Dmab protecting group: applications for the solid-phase synthesis of N-linked glycopeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Fmoc-Asp(ODmab)-OH: An In-Depth Technical Guide for Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Asp(ODmab)-OH is a pseudorthogonally protected aspartic acid derivative crucial for advanced solid-phase peptide synthesis (SPPS). The utility of this reagent lies in the selective cleavability of the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester under mild hydrazinolytic conditions. This unique feature allows for on-resin modifications of the aspartic acid side chain, such as lactam bridge formation for peptide cyclization, while other acid-labile protecting groups remain intact. This guide provides a comprehensive overview of this compound, including its properties, detailed experimental protocols, and a critical discussion of its application, with a particular focus on the prevalent challenge of aspartimide formation.

Core Compound Specifications

| Property | Value |

| Chemical Name | N-α-Fmoc-L-aspartic acid β-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester |

| Synonyms | This compound |

| CAS Number | 269066-08-2[1][2] |

| Molecular Formula | C₃₉H₄₂N₂O₈[1][2] |

| Molecular Weight | 666.76 g/mol |

| Appearance | White to light yellow or beige powder |

| Purity (TLC) | ≥98% |

| Purity (HPLC) | ≥96.0% |

| Storage Temperature | 15-25°C |

Data Presentation: Aspartimide Formation

A significant side reaction associated with the use of this compound is the base-catalyzed formation of aspartimide, which can lead to the generation of undesired α- and β-aspartyl peptides and racemization. The choice of the side-chain protecting group for aspartic acid is therefore critical. The following table presents a quantitative comparison of aspartimide formation with different protecting groups.

| Protecting Group | Model Peptide | Aspartimide Formation (%) | Reference |

| ODmab | Galanin fragment analogue (Asp-Ala motif) | 72 | |

| OtBu | Galanin fragment analogue (Asp-Ala motif) | 0 | |

| OtBu | Scorpion Toxin II (VKDGYI) | 44.3 | |

| OMpe | Scorpion Toxin II (VKDGYI) | 14.9 | |

| OBno | Scorpion Toxin II (VKDGYI) | 0.8 |

Mandatory Visualization

Experimental Workflow: On-Resin Side-Chain Cyclization

The following diagram illustrates a typical workflow for the synthesis of a side-chain cyclized peptide using this compound and a lysine residue protected with a similarly labile group (e.g., ivDde).

Caption: Workflow for the synthesis of a side-chain cyclized peptide using this compound.

Signaling Pathway: Example of a Target for Modified Peptides

Cyclic peptides, often synthesized using reagents like this compound, are of great interest in drug development for their potential to modulate protein-protein interactions and signaling pathways. Below is a simplified diagram of the BDNF/TrkB signaling pathway, a common target in neuroscience research.

Caption: Simplified diagram of the BDNF/TrkB signaling pathway, a potential target for cyclic peptides.

Experimental Protocols

Protocol 1: On-Resin Cleavage of the ODmab Protecting Group

This protocol details the selective removal of the Dmab group from the aspartic acid side chain on the solid support.

Materials:

-

Peptidyl-resin containing an Asp(ODmab) residue

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Hydrazine monohydrate

-

2% (v/v) Hydrazine in DMF solution

Procedure:

-

Swell the peptidyl-resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Drain the DMF from the resin.

-

Add the 2% hydrazine in DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the resin suspension at room temperature. The deprotection can be monitored by taking small aliquots of the solution and measuring the absorbance of the indazole byproduct at 290 nm.

-

The reaction is typically complete within 2 x 10-minute treatments.

-

Drain the hydrazine solution.

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of hydrazine and the cleavage byproducts.

-

The resin is now ready for the subsequent on-resin modification (e.g., cyclization) or final cleavage.

Note: As hydrazine can also remove the Fmoc group, this procedure should be performed after the completion of the linear peptide sequence assembly.

Protocol 2: Synthesis of a Side-Chain to Side-Chain Cyclized Peptide

This protocol provides a general method for the synthesis of a lactam-bridged cyclic peptide using this compound and Fmoc-Lys(ivDde)-OH.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids, including this compound and Fmoc-Lys(ivDde)-OH

-

Standard SPPS reagents (coupling agents like HATU, HBTU; bases like DIPEA, NMM; piperidine in DMF)

-

2% (v/v) Hydrazine in DMF

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Linear Peptide Synthesis: Assemble the linear peptide on the resin using standard Fmoc-SPPS protocols. Incorporate this compound and Fmoc-Lys(ivDde)-OH at the desired positions.

-

Selective Side-Chain Deprotection: Following completion of the linear sequence, treat the peptidyl-resin with 2% hydrazine in DMF as described in Protocol 1 to simultaneously remove the ODmab and ivDde protecting groups.

-

On-Resin Cyclization:

-

Wash the resin thoroughly with DMF.

-

Prepare a solution of a coupling agent (e.g., 3-5 equivalents of HATU) and a base (e.g., 6-10 equivalents of DIPEA) in DMF.

-

Add the coupling solution to the resin and agitate at room temperature for 4-24 hours. The progress of the cyclization can be monitored by taking a few resin beads and performing a Kaiser test (a negative test indicates complete cyclization).

-

-

Final Cleavage and Deprotection:

-

Wash the resin with DMF and then with dichloromethane (DCM).

-

Dry the resin under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA filtrate.

-

Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide.

-

Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conclusion

This compound is an indispensable tool for the synthesis of complex peptides, particularly those requiring on-resin side-chain modification or cyclization. Its key advantage is the orthogonal nature of the ODmab protecting group, which can be selectively removed under mild hydrazinolytic conditions. However, researchers must be cognizant of the increased propensity for aspartimide formation when using this reagent, especially in sensitive sequences. Careful selection of the peptide sequence and optimization of synthesis conditions are paramount to minimize this side reaction. The detailed protocols and comparative data provided in this guide aim to equip researchers with the necessary knowledge to successfully employ this compound in their peptide synthesis endeavors.

References

A Technical Guide to Fmoc-Asp(ODmab)-OH: Synthesis, Applications, and Supplier Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-Asp(ODmab)-OH, a crucial building block in solid-phase peptide synthesis (SPPS). This document details its chemical properties, provides a survey of major suppliers, and presents detailed experimental protocols for its application in the synthesis of complex peptides, including those with lactam bridges. Furthermore, it addresses a critical side reaction—aspartimide formation—and outlines strategies for its mitigation.

Core Compound Specifications

This compound, systematically named N-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester, is a specialized amino acid derivative designed for Fmoc-based peptide synthesis. The key feature of this reagent is the ODmab (or Dmab) protecting group on the β-carboxyl function of the aspartic acid residue. This group is labile to mild hydrazine treatment, providing an orthogonal protection strategy relative to the acid-labile (e.g., t-butyl) and base-labile (Fmoc) protecting groups commonly employed in SPPS. This orthogonality is instrumental for the on-resin synthesis of cyclic and other complex peptide structures.

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 269066-08-2 |

| Molecular Formula | C₃₉H₄₂N₂O₈ |

| Molecular Weight | 666.76 g/mol |

| Appearance | White to off-white or beige powder |

| Purity | Typically ≥98% (TLC), ≥95-98% (HPLC) |

| Storage Temperature | -20°C to 15-25°C (refer to supplier for specific recommendations) |

Major Suppliers of this compound

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table summarizes some of the prominent suppliers and their offerings. Pricing is subject to change and should be verified with the respective supplier.

| Supplier | Product Name/Number | Purity | Available Quantities |

| Sigma-Aldrich (Novabiochem®) | 852078 | ≥98% (TLC) | 1 g, 5 g, 25 g |

| MyBioSource | MBS3848165 | Research Grade | 100 mg, 500 mg, 1 g |

| Fisher Scientific (MilliporeSigma) | 50-230-1868 | ≥95% (HPLC) | 1 g |

| MedChemExpress | HY-W007108 | 98.0% | 100 mg |

| GlpBio | GA21536 | Research Grade | 100 mg, 250 mg, 1 g, 5 g |

| AAPPTEC | AFD145 | Not specified | Not specified |

| Bachem | Not specified | Not specified | Not specified |

| BenchChem | Not specified | Not specified | Not specified |

Experimental Protocols: Application in Peptide Synthesis

This compound is a versatile reagent primarily used in Fmoc-based SPPS. Its unique deprotection chemistry allows for the selective unmasking of the aspartic acid side chain, enabling subsequent chemical modifications on the solid support.

General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

The iterative cycle of Fmoc SPPS is the foundation for utilizing this compound. The general workflow is depicted below.

A Comprehensive Technical Guide to the Safety of Fmoc-Asp(ODmab)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety information for N-α-Fmoc-L-aspartic acid β-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester (Fmoc-Asp(ODmab)-OH), a key reagent in peptide synthesis. Adherence to these safety protocols is crucial for ensuring a safe laboratory environment and maintaining the integrity of research outcomes.

Chemical and Physical Properties

This compound is a derivative of aspartic acid used in solid-phase peptide synthesis.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value |

| CAS Number | 269066-08-2[2][3][4][5] |

| Molecular Formula | C₃₉H₄₂N₂O₈ |

| Molecular Weight | 666.7 g/mol or 666.76 g/mol or 666.77 g/mol |

| Appearance | White to off-white or beige powder |

| Functional Group | Carboxylic acid |

| Solubility | Soluble in DMSO (200 mg/mL) |

| Boiling Point (Predicted) | 841.0 ± 65.0 °C |

| Density (Predicted) | 1.264 ± 0.06 g/cm³ |

| pKa (Predicted) | 3.51 ± 0.23 |

Hazard Identification and First Aid

According to available safety data sheets, this compound is not classified as a hazardous substance or mixture. However, as with any chemical, appropriate caution should be exercised.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration. |

| Skin Contact | Wash off with soap and plenty of water. |

| Eye Contact | Flush eyes with water as a precaution. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. |

In case of accidental exposure, it is crucial to follow these first aid measures promptly. Repeated or prolonged exposure is not known to aggravate any medical condition.

Handling, Storage, and Personal Protective Equipment

Proper handling and storage are essential for maintaining the stability and safety of this compound.

Storage Recommendations

The recommended storage temperature for this compound varies depending on its form and the supplier. It is crucial to consult the manufacturer's specific recommendations.

| Form | Recommended Storage Temperature | Shelf Life |

| Solid Powder | 2-8°C, 15-25°C, or -20°C | Up to 3 years at -20°C, 2 years at 4°C |

| Stock Solution | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C |

Handling Procedures

When handling this compound, the following workflow should be followed to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent direct contact with the chemical.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Asp(ODmab)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Asp(ODmab)-OH is a specialized amino acid derivative crucial for advanced solid-phase peptide synthesis (SPPS), particularly in the development of complex cyclic and modified peptides.[1] The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) ester protecting group for the β-carboxyl group of aspartic acid offers a key strategic advantage: its selective removal under mild hydrazinolytic conditions. This orthogonality is paramount, as the ODmab group is stable to the acidic conditions used for final cleavage from most resins and the basic conditions used for Fmoc-deprotection, allowing for specific on-resin modifications.[1][2]

This document provides detailed protocols and technical information for the effective application of Fmoc-Asp(ODmab)-OH in the synthesis of peptides, with a focus on the formation of cyclic peptides via lactam bridges.

Key Properties and Advantages

| Property | Description | Reference |

| Chemical Formula | C₃₉H₄₂N₂O₈ | [2] |

| Molecular Weight | 666.76 g/mol | |

| Appearance | White to light yellow or beige powder | |

| Purity | ≥98% (TLC) | |

| Storage | 15-25°C | |

| Key Advantage | Orthogonal to acid-labile (e.g., tBu) and base-labile (Fmoc) protecting groups. | |

| Primary Application | Synthesis of cyclic peptides (head-to-tail and side-chain to side-chain), and modified peptides. |

Experimental Protocols

Standard Coupling of this compound in Linear Peptide Synthesis

This protocol outlines the incorporation of this compound into a growing peptide chain on a solid support using standard Fmoc-SPPS chemistry.

Materials:

-

Fmoc-compatible solid support (e.g., Rink Amide resin)

-

This compound

-

Other required Fmoc-amino acids

-

Coupling reagents (e.g., HATU, HBTU, DIC)

-

Base (e.g., DIPEA, NMM)

-

20% Piperidine in DMF

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes (repeat once) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation: In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 2-5 minutes.

-

Coupling: Add the activated this compound solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling.

-

Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge Formation)

This protocol describes the formation of a lactam bridge between an aspartic acid residue (introduced as this compound) and a lysine residue (introduced with a complementary orthogonal protecting group, such as Fmoc-Lys(ivDde)-OH). The ivDde group is also labile to hydrazine.

Materials:

-

Peptidyl-resin containing Asp(ODmab) and Lys(ivDde)

-

2% (v/v) Hydrazine monohydrate in DMF

-

Cyclization coupling reagents (e.g., DIC/HOAt or HATU/DIPEA)

-

DMF, DCM, MeOH

Procedure:

-

Linear Peptide Synthesis: Assemble the linear peptide sequence on the solid support as described in Protocol 1, incorporating this compound and Fmoc-Lys(ivDde)-OH at the desired positions.

-

N-Terminal Protection: After the final amino acid coupling, ensure the N-terminal Fmoc group is removed and then re-protected with a Boc group (using Boc₂O) if head-to-tail cyclization is not desired.

-

Selective Side-Chain Deprotection:

-

Wash the resin thoroughly with DMF.

-

Treat the resin with 2% (v/v) hydrazine monohydrate in DMF for 3-10 minutes at room temperature. This step is typically repeated 2-5 times to ensure complete deprotection of both ODmab and ivDde groups.

-

Monitor the deprotection by measuring the absorbance of the filtrate at 290 nm for the release of the indazole by-product.

-

Wash the resin extensively with DMF to remove all traces of hydrazine.

-

-

On-Resin Cyclization:

-

Swell the resin in DMF.

-

Add a solution of the coupling agent (e.g., DIC and HOAt, or HATU) and a base (e.g., DIPEA) in DMF. Use a 3- to 5-fold excess of reagents relative to the resin substitution.

-

Allow the cyclization reaction to proceed for 12-24 hours at room temperature.

-

Monitor the completion of the reaction using a qualitative ninhydrin test.

-

-

Final Cleavage and Purification:

-

Wash the resin with DMF, DCM, and MeOH, then dry under vacuum.

-

Cleave the cyclic peptide from the resin and remove any remaining acid-labile side-chain protecting groups using a cleavage cocktail, such as TFA/TIS/water (95:2.5:2.5, v/v/v), for 2-3 hours.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical RP-HPLC.

-

Quantitative Data Summary

The efficiency of coupling and cyclization can be sequence-dependent. The following table provides representative data compiled from literature sources for the synthesis of cyclic peptides using this compound.

| Parameter | Typical Value/Range | Notes |

| Amino Acid Excess (Coupling) | 3-5 equivalents | Relative to resin loading capacity. |

| Coupling Time | 1-2 hours | Can be longer for sterically hindered amino acids. |

| ODmab Deprotection Time | 3-10 minutes (repeated 2-5 times) | Monitored by UV absorbance at 290 nm. |

| Cyclization Reagent Excess | 3-5 equivalents | DIC/HOAt or HATU/DIPEA are common choices. |

| Cyclization Time | 12-24 hours | Reaction completion can be monitored by the Kaiser test. |

| Final Cleavage Time | 2-3 hours | Using a TFA-based cocktail. |

| Overall Yield | Highly sequence-dependent | Not consistently reported across different sources. |

| Purity (after HPLC) | >95% | Typically achievable with standard purification protocols. |

Note: The data in this table are illustrative examples. Specific optimization may be required for different peptide sequences.

Mandatory Visualizations

Orthogonal Protecting Group Strategy

Caption: Orthogonal protecting group strategy in cyclic peptide synthesis.

Workflow for Side-Chain to Side-Chain Cyclization

Caption: Workflow for on-resin side-chain to side-chain peptide cyclization.

Potential Side Reactions and Considerations

-

Aspartimide Formation: A significant side reaction associated with aspartic acid residues in Fmoc-SPPS is the formation of an aspartimide intermediate, especially when the subsequent amino acid is Glycine, Serine, or Asparagine. While the ODmab group itself does not prevent this, careful selection of coupling conditions and reagents can minimize this side reaction. The use of coupling additives like HOBt in the piperidine solution for Fmoc deprotection can help reduce aspartimide formation.

-

Pyroglutamate Formation: If an N-terminal glutamic acid residue protected with ODmab is left with a free α-amino group for an extended period, it can cyclize to form a pyroglutamate species.

-

Sluggish Cleavage: In some sequence-dependent cases, the cleavage of the p-aminobenzyl ester component of the ODmab group after hydrazine treatment can be slow. Washing the resin with a mild base solution, such as 5% DIPEA in DMF/water, can facilitate the complete liberation of the carboxylic acid.

Conclusion